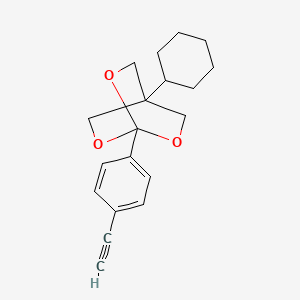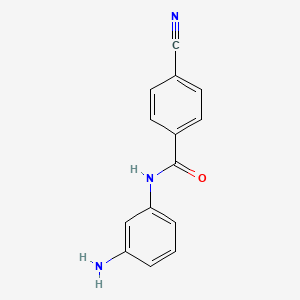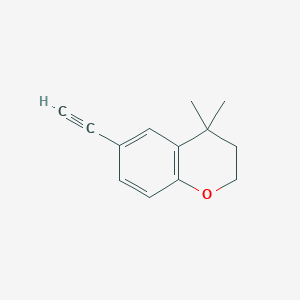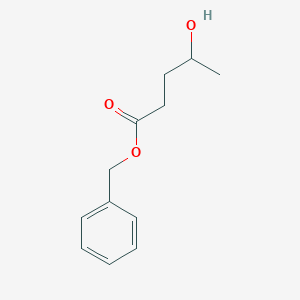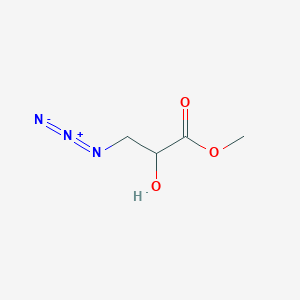
tert-butyl2-oxo-4-phenylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl2-oxo-4-phenylbutanoate is an organic compound that belongs to the class of aliphatic α-ketoesters It is characterized by the presence of a tert-butyl ester group, a phenyl group, and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-oxo-4-phenylbutanoate can be achieved through several methods. One common approach involves the Grignard reaction, where beta-bromophenylethane reacts with magnesium to form a Grignard reagent. This reagent then undergoes an addition reaction with diethyl oxalate to produce the desired compound . The reaction conditions typically involve the use of methyl tert-butyl ether as a solvent, with the reaction temperature ranging from 30 to 60°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl2-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include baker’s yeast and ionic liquids.
Substitution: Reagents such as haloacetamides and chloroacetonitrile can be used under conditions involving DMF and potassium phosphate monohydrate.
Major Products
Substitution: Products vary depending on the substituents introduced during the reaction.
Applications De Recherche Scientifique
tert-butyl2-oxo-4-phenylbutanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl2-oxo-4-phenylbutanoate involves its reduction to ethyl ®-2-hydroxy-4-phenylbutyrate. This reduction is catalyzed by enzymes or microorganisms, which facilitate the transfer of electrons to the keto group, converting it into a hydroxyl group . The resulting product, ethyl ®-2-hydroxy-4-phenylbutyrate, acts as a chiral building block for the synthesis of angiotensin-converting enzyme inhibitors, which prevent the conversion of angiotensin I to angiotensin II, thereby exerting antihypertensive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: Similar in structure but with an ethyl ester group instead of a tert-butyl ester group.
2-oxo-4-phenylpyrrolidin-1-yl-acetamide: Contains a pyrrolidine ring and is used in the synthesis of nootropic drugs.
Uniqueness
tert-butyl2-oxo-4-phenylbutanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals.
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
tert-butyl 2-oxo-4-phenylbutanoate |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clé InChI |
SSNXHHIKGMYSIV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-6-(N,N-dimethylamino)-pyrido[3,4-d]pyrimidine](/img/structure/B8335195.png)
